Cabergoline

Description

This compound, an ergot derivative, is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. This compound possesses potent agonist activity on dopamine D2 receptors.

This compound is an Ergot Derivative.

This compound is a synthetic ergoline derivative and a long-acting dopamine receptor agonist with high affinity for the dopamine D2 receptor. This compound exerts an inhibitory effect on prolactin secretion by acting on dopamine receptors present in pituitary lactotrophs. This drug also binds to dopamine D2 receptors in the corpus striatum, thereby mimicking the actions of dopamine on motor control. This compound also possesses antioxidant and neuroprotective properties due to its free radical scavenging activity. This compound is used in the treatment of Parkinson's disease and in the treatment of hyperprolactinemia.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for parkinson disease and hypothalamic neoplasm and has 11 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a long-acting dopamine agonist and prolactin inhibitor. It is used to treat hyperprolactinemic disorders and Parkinsonian Syndrome. This compound possesses potent agonist activity on dopamine D2 receptors. The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. This compound is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that this compound has low affinity for dopamine D1, alpha1,- and alpha2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.

An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. This compound is also used in the management of PARKINSON DISEASE.

See also: Bromocriptine (related); Pergolide (related); Lisuride (related) ... View More ...

Structure

3D Structure

Propriétés

IUPAC Name |

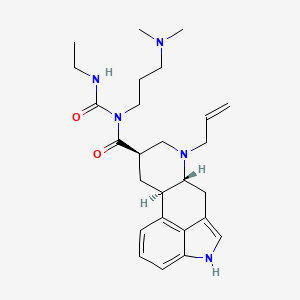

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORNTPPJEAJQIU-KJXAQDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85329-89-1 (diphosphate) | |

| Record name | Cabergoline [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022719 | |

| Record name | Cabergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cabergoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 6.40e-02 g/L | |

| Record name | Cabergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cabergoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81409-90-7 | |

| Record name | Cabergoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81409-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cabergoline [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cabergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cabergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CABERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL60K9J05T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cabergoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102-104 °C, 102 - 104 °C | |

| Record name | Cabergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cabergoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cabergoline's Mechanism of Action in Pituitary Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which cabergoline, a potent dopamine D2 receptor (D2R) agonist, exerts its therapeutic effects on pituitary tumors, primarily prolactinomas. It details the core signaling pathways, summarizes quantitative efficacy data, and outlines key experimental protocols used in the field.

Core Mechanism: Dopamine D2 Receptor Agonism

This compound's primary mechanism of action is its high-affinity and specific binding to dopamine D2 receptors located on the surface of pituitary adenoma cells, particularly lactotrophs in prolactinomas[1][2]. As a long-acting D2R agonist, this compound mimics the natural inhibitory action of dopamine released from the hypothalamus[1][2]. This interaction is the cornerstone of its efficacy in both suppressing hormone hypersecretion and reducing tumor size[3].

The D2R exists in two main isoforms, a long (D2L) and a short (D2S) variant, which arise from alternative splicing. Both isoforms are involved in mediating this compound's effects, but they can trigger different downstream signaling pathways. The activation of D2 receptors on pituitary cells initiates a cascade of intracellular events, primarily through G-protein coupling, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of calcium and potassium ion channels. This foundational action inhibits prolactin synthesis and release.

Key Downstream Signaling Pathways

Beyond the canonical cAMP pathway, this compound's anti-tumor effects are mediated by the modulation of critical signaling networks that control cell proliferation, survival, and death.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is often overexpressed in pituitary adenomas. This compound has been shown to inhibit this pathway. Activation of the D2L receptor isoform by this compound leads to the inhibition of PI3K/Akt signaling, which in turn deactivates mTOR (mammalian target of rapamycin). This inhibition suppresses protein synthesis and cell cycle progression, contributing significantly to the anti-proliferative effects of the drug. Studies have demonstrated that this compound treatment significantly lowers the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in pituitary tumor cells.

Raf/MEK/ERK Pathway

The Raf/MEK/ERK (also known as MAPK) pathway is another crucial signaling cascade involved in cell proliferation. The influence of this compound on this pathway is complex and appears to be isoform-dependent. While the D2L receptor isoform generally inhibits the ERK1/2 pathway, the D2S isoform may stimulate it. Bromocriptine, another dopamine agonist, has been shown to induce apoptosis through the ERK/EGR1 signaling pathway. The overall effect of this compound on tumor growth suggests that its inhibitory signals often prevail, contributing to the suppression of cell division.

Induction of Autophagy and Apoptosis

This compound induces cell death in pituitary tumor cells through multiple mechanisms, primarily autophagy and apoptosis.

-

Autophagy: this compound is a known inducer of autophagy, a cellular process of self-degradation of components. By inhibiting the Akt/mTOR pathway, this compound initiates autophagic cell death in prolactinoma cells.

-

Apoptosis: While bromocriptine appears to be a more potent inducer of apoptosis via the ERK/EGR1 pathway, this compound also triggers programmed cell death, evidenced by the activation of caspases.

The interplay between these pathways is critical. For instance, combining this compound with chloroquine, an autophagy inhibitor, has been shown to block the autophagic cycle and enhance apoptosis, suggesting a potential synergistic therapeutic strategy.

Quantitative Efficacy Data

This compound is the first-line treatment for prolactinomas due to its superior efficacy and tolerability compared to older dopamine agonists like bromocriptine. Its effectiveness is measured by prolactin (PRL) normalization, tumor volume reduction, and improvement in clinical symptoms.

Table 1: Efficacy of this compound in Prolactinomas

| Parameter | Efficacy Rate | Notes | Source(s) |

| PRL Normalization | |||

| In Micro- or Macroprolactinomas | ~86% | Retrospective study of 455 patients. | |

| In Giant Prolactinomas (vs. Bromocriptine) | 69.4% | Significantly better than bromocriptine (31.7%). | |

| In Giant Prolactinomas (Men) | 50% | Achieved persistent normalization. | |

| Tumor Shrinkage | |||

| In Giant Prolactinomas (Men) | 90% | Significant shrinkage observed after 12 months. | |

| In Macroprolactinomas | >50% reduction | Achieved in the majority of patients. | |

| In Non-Functioning Adenomas (NFPAs) | 66% | Significant reduction (>20%) in tumor size. | |

| Clinical Improvement | |||

| Visual Field Defect Improvement | ~97% | In patients with giant prolactinomas. | |

| Restoration of Menses | 100% | In oligo-amenorrheic patients with microadenomas. |

Table 2: In Vitro Effects of this compound on Pituitary Tumor Cells

| Cell Line / Culture | This compound Concentration | Effect | Source(s) |

| GH4C1-D2L Cells | 100 pM | ~31% reduction in cell proliferation after 72h. | |

| MMQ Cells | 100 nM | ~22.8% reduction in cell proliferation. | |

| MMQ Cells (with 1 nM Everolimus) | 100 nM | ~34.8% reduction in cell proliferation. | |

| MMQ Cells (with 20 µM Chloroquine) | 50 µM | ~81% reduction in cell viability after 24h. | |

| GH3 Cells (with 20 µM Chloroquine) | 100 µM | ~61.3% reduction in cell viability after 24h. |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of established in vitro and in vivo experimental models and techniques.

In Vitro Cell Culture Models

-

Cell Lines: Rat pituitary tumor cell lines, such as GH3 (somatolactotroph) and MMQ (lactotroph), are widely used. These cells endogenously express D2 receptors and are suitable for studying cell proliferation, hormone secretion, and signaling pathway modulation.

-

Primary Cultures: Dissociated tumor cells from surgically removed human pituitary adenomas are cultured to provide a more clinically relevant model. This allows for testing drug sensitivity on patient-derived tissue.

-

Protocol for Cell Viability Assay (e.g., CCK8/MTT):

-

Seed pituitary tumor cells (e.g., MMQ) in 96-well plates at a density of 5x10³ cells/well.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0-100 µM) or vehicle control for specified time points (e.g., 24, 48, 72 hours).

-

Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

-

In Vivo Animal Models

-

Estrogen-Induced Rat Prolactinoma Model: Female Fischer 344 rats are treated with 17β-estradiol for several weeks to induce the formation of prolactin-secreting pituitary tumors. These animals are then treated with this compound to assess in vivo effects on tumor size and serum prolactin levels.

-

Xenograft Models: Human or rat pituitary tumor cells (e.g., GH3) are injected subcutaneously into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with this compound, and tumor volume is measured over time to assess anti-tumor efficacy.

-

Protocol for Xenograft Study:

-

Inject 1x10⁶ GH3 cells subcutaneously into the flank of 5-week-old athymic nude mice.

-

Monitor tumor growth until volumes reach approximately 50-100 mm³.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound 0.5 mg/kg).

-

Administer treatment via the appropriate route (e.g., intraperitoneal injection) for a set duration (e.g., 14 days).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Molecular Biology and Biochemical Assays

-

Western Blotting: Used to quantify the expression and phosphorylation status of key proteins in the signaling pathways (e.g., p-Akt, p-mTOR, p-ERK, cleaved caspase-3).

-

Hormone Secretion Assays (ELISA): The concentration of prolactin in cell culture media or animal serum is measured using Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory effect of this compound on hormone secretion.

-

Cell Proliferation Assay (BrdU Incorporation): Measures the rate of DNA synthesis as an indicator of cell proliferation. Cells are incubated with bromodeoxyuridine (BrdU), and its incorporation into newly synthesized DNA is detected using an anti-BrdU antibody.

Other Mechanisms and Considerations

-

Anti-Angiogenic Effects: Dopamine agonists, including this compound, have been reported to suppress the secretion of vascular endothelial growth factor (VEGF), which may inhibit the formation of new blood vessels that supply the tumor.

-

Fibrosis: Pre-operative this compound treatment has been associated with a significant increase in tumor fibrosis. While this contributes to tumor shrinkage, it can also make surgical resection more challenging.

-

Drug Resistance: Resistance to this compound occurs in about 10% of patients. The primary mechanism is thought to be dysfunctional D2R-mediated signaling or downregulated D2R expression on tumor cells.

Conclusion

This compound exerts its potent anti-tumor effects on pituitary adenomas through a multi-faceted mechanism of action. Its primary role as a D2R agonist initiates the inhibition of the adenylyl cyclase/cAMP pathway, which is fundamental to suppressing hormone hypersecretion. Furthermore, this compound modulates key intracellular signaling networks, notably inhibiting the PI3K/Akt/mTOR pathway to suppress cell proliferation and induce autophagic cell death. This comprehensive molecular action translates into the high rates of biochemical control and tumor volume reduction observed in clinical practice, solidifying this compound's position as a first-line therapy for prolactinomas and a potential treatment for other pituitary tumor subtypes. Further research into overcoming resistance mechanisms and leveraging synergistic drug combinations remains a key area for future development.

References

The Agonism of Cabergoline at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline is a potent and long-acting ergoline derivative with high affinity and selectivity for the dopamine D2 receptor, where it functions as a biased agonist. This technical guide provides an in-depth overview of the molecular pharmacology of this compound's interaction with the D2 receptor. It includes a compilation of quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of dopaminergic signaling and the development of related therapeutic agents.

Introduction

This compound is a synthetic ergoline derivative widely recognized for its potent agonism at dopamine D2 receptors.[1][2] Its primary clinical applications include the treatment of hyperprolactinemia, Parkinson's disease, and other conditions linked to dopaminergic dysregulation.[3] The therapeutic efficacy of this compound is rooted in its high affinity and selectivity for the D2 receptor, leading to the modulation of downstream signaling cascades that regulate cellular processes such as hormone secretion and cell proliferation.[1][4] This guide delves into the technical aspects of this compound's D2 receptor agonism, providing a detailed examination of its binding characteristics, functional activity, and impact on intracellular signaling.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding this compound's binding affinity and functional potency at the dopamine D2 receptor and other relevant receptors.

Table 1: Binding Affinity of this compound at Dopamine and Serotonin Receptors

| Receptor Subtype | Ki (nM) | Species | Source |

| Dopamine D2 | 0.61 | Human | **** |

| Dopamine D2 | 0.7 | Not Specified | **** |

| Dopamine D3 | 1.27 | Human | |

| Dopamine D3 | 1.5 | Not Specified | |

| Dopamine D1 | Low Affinity | Not Specified | |

| Serotonin 5-HT2B | 1.2 | Not Specified |

Table 2: Comparative Binding Affinities of Dopamine Agonists at the Human D2 Receptor

| Compound | Ki (nM) | Receptor | Source |

| This compound | 0.61 | D2 | **** |

| Lisuride | 0.95 | D2 | |

| Pramipexole | 79,500 | D2 | |

| Ropinirole | 98,700 | D2 |

Signaling Pathways

Upon binding to the dopamine D2 receptor, this compound initiates a cascade of intracellular signaling events. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Canonical Gαi/o-Mediated Pathway

Activation of the Gi/o pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a key mechanism underlying many of this compound's therapeutic effects, including the inhibition of prolactin secretion.

Non-Canonical Signaling: ERK and PI3K/Akt Pathways

This compound also modulates non-canonical signaling pathways, including the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. The effects of this compound on these pathways are complex and can be isoform-specific, with differential regulation observed between the D2S (short) and D2L (long) isoforms of the D2 receptor.

-

D2L Isoform: Activation of the D2L isoform by this compound has been shown to inhibit both the ERK and PI3K/Akt signaling pathways.

-

D2S Isoform: Conversely, activation of the D2S isoform can stimulate both the ERK and PI3K/Akt pathways.

This differential signaling highlights the nuanced cellular responses that can be elicited by this compound, depending on the relative expression of D2 receptor isoforms in a given cell type. For instance, in cultured cortical neurons, this compound has been observed to suppress the activation of ERK1/2, a key event in its neuroprotective effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the D2 receptor agonism of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the D2 receptor.

-

Objective: To quantify the affinity of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells, or human striatum tissue).

-

Radioligand: [3H]spiperone.

-

Non-specific binding control: Haloperidol or unlabeled spiperone.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Scintillation cocktail and scintillation counter.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, and either this compound dilution, vehicle, or non-specific binding control.

-

Add [3H]spiperone to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the D2 receptor.

-

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G protein activation at the D2 receptor.

-

Materials:

-

Cell membranes expressing the D2 receptor.

-

[35S]GTPγS.

-

GDP.

-

Non-specific binding control: Unlabeled GTPγS.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

This compound stock solution and serial dilutions.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and either this compound dilution, vehicle, or non-specific binding control.

-

Add [35S]GTPγS to all wells to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of D2 receptor activation.

-

Objective: To quantify the inhibitory effect of this compound on cAMP production.

-

Materials:

-

CHO cells stably expressing the human D2 receptor (CHO-D2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound stock solution and serial dilutions.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Plate CHO-D2 cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with serial dilutions of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

ERK1/2 Phosphorylation Assay

This assay measures the modulation of the ERK signaling pathway by this compound.

-

Objective: To determine the effect of this compound on ERK1/2 phosphorylation.

-

Materials:

-

Cells expressing D2 receptors (e.g., cultured cortical neurons or transfected cell lines).

-

This compound.

-

Cell lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with an antibody against total-ERK1/2 for normalization.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 to determine the level of ERK activation.

-

Conclusion

This compound's potent and selective agonism at the dopamine D2 receptor is the cornerstone of its therapeutic utility. This technical guide has provided a comprehensive overview of the quantitative aspects of its receptor binding and functional activity, the intricacies of its downstream signaling pathways, and detailed protocols for its experimental characterization. A thorough understanding of these molecular and cellular mechanisms is paramount for the continued development of novel dopaminergic therapies and for optimizing the clinical use of this compound. The differential signaling through D2S and D2L isoforms, in particular, presents a promising avenue for future research into more targeted and efficacious treatments for a range of neurological and endocrine disorders.

References

- 1. pharmacoj.com [pharmacoj.com]

- 2. droracle.ai [droracle.ai]

- 3. This compound, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity | PLOS One [journals.plos.org]

- 4. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

Cabergoline's Impact on Prolactin Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline is a potent and long-acting dopamine D2 receptor agonist that serves as a first-line therapy for hyperprolactinemia and prolactinomas. Its primary therapeutic effect is the robust suppression of prolactin (PRL) synthesis and secretion by pituitary lactotrophs. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates prolactin gene expression. It details the core signaling pathways, presents quantitative data from in vitro and in vivo studies, and offers comprehensive experimental protocols for researchers in the field.

Introduction: The Dopaminergic Control of Prolactin

Prolactin, a hormone secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in lactation, reproduction, and metabolism.[1] The synthesis and release of prolactin are primarily under the inhibitory control of dopamine produced by tuberoinfundibular neurons in the hypothalamus.[2] Dopamine binds to D2 receptors on the surface of lactotrophs, initiating a signaling cascade that suppresses prolactin gene transcription and hormone secretion.[2][3]

This compound, an ergot derivative, is a highly selective and potent agonist for the dopamine D2 receptor.[3] Its high affinity for the D2 receptor and long half-life contribute to its clinical efficacy in managing conditions characterized by excessive prolactin levels. This guide will dissect the molecular events that follow the binding of this compound to the D2 receptor, leading to the downregulation of prolactin gene expression.

Core Mechanism of Action: D2 Receptor-Mediated Inhibition

The cornerstone of this compound's action is its binding to the dopamine D2 receptor on pituitary lactotrophs. The D2 receptor is a G-protein coupled receptor (GPCR) that associates with an inhibitory Gαi subunit. This interaction initiates a cascade of intracellular events that ultimately curtail prolactin gene expression.

The primary signaling pathway activated by this compound involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that normally promotes the transcription of the prolactin gene.

Signaling Pathways in Prolactin Gene Regulation

The suppression of prolactin gene expression by this compound is not mediated by a single linear pathway but rather through a network of interconnected signaling events.

The cAMP/PKA/CREB Pathway

A major route for this compound's inhibitory effect is through the canonical Gαi-mediated pathway. Activation of the D2 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA normally phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that binds to the promoter of the prolactin gene and enhances its transcription. Therefore, this compound's action results in reduced CREB phosphorylation and a subsequent decrease in prolactin gene transcription.

Figure 1: this compound's inhibition of the cAMP/PKA/CREB pathway.

The Role of the Transcription Factor PREB

Recent studies have highlighted the crucial role of the Prolactin Regulatory Element-Binding Protein (PREB) in mediating this compound's suppressive effects on the prolactin gene. Research has shown that this compound treatment leads to a dose-dependent decrease in both the mRNA and protein levels of PREB in pituitary tumor cells. Importantly, mutation of the PREB-binding site within the prolactin gene promoter negates the inhibitory effect of this compound, indicating that PREB is a necessary component for this regulation. The exact mechanism by which D2 receptor activation leads to the downregulation of PREB expression is an area of ongoing investigation.

Figure 2: this compound-mediated downregulation of PREB expression.

Involvement of ERK1/2 and Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK), specifically ERK1/2, and the PI3K/Akt/mTOR signaling pathways are also implicated in the regulation of lactotroph function and are influenced by dopamine agonists. While some studies suggest that dopamine-mediated inhibition of ERK1/2 signaling contributes to the suppression of prolactin gene transcription, other research indicates that this compound may induce autophagic cell death in prolactinoma cells through the inhibition of the Akt/mTOR pathway. The precise interplay and context-dependent roles of these pathways in the direct regulation of prolactin gene expression by this compound require further elucidation.

Quantitative Effects of this compound on Prolactin Expression

The inhibitory effect of this compound on prolactin expression is dose-dependent and has been quantified in both clinical and preclinical settings.

Table 1: Clinical Efficacy of this compound in Hyperprolactinemic Patients

| Study Population | This compound Dosage | Duration of Treatment | Outcome | Reference |

| 188 hyperprolactinemic women | 0.125 mg twice weekly | 4 weeks | 30% normalization of PRL levels | |

| 188 hyperprolactinemic women | 0.5 mg twice weekly | 4 weeks | 74% normalization of PRL levels | |

| 188 hyperprolactinemic women | 1.0 mg twice weekly | 4 weeks | 95% normalization of PRL levels | |

| 455 patients with hyperprolactinemia | Median 0.5 - 1.0 mg/week | Variable | 86% normalization of serum PRL levels | |

| 37 patients with prolactinomas | 0.25 mg twice weekly (initial) | 24 months | Significant decrease in PRL levels in both micro- and macroprolactinomas |

Table 2: In Vitro Effects of this compound on Prolactin and Related Factors

| Cell Line/Model | This compound Concentration | Duration of Treatment | Measured Effect | Reference |

| GH3 cells | Dose-dependent | Not specified | Decreased relative abundance of PREB protein and mRNA | |

| Rat granulosa cells | 10-8 M | Not specified | Inhibition of FSH-stimulated progesterone production | |

| Human prolactinoma primary cultures | Not specified | 2-14 months | Downregulation of genes regulating hormone secretion (e.g., SCG2, VGF) |

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on prolactin gene expression in vitro.

Pituitary Cell Culture and this compound Treatment

This protocol is adapted for pituitary adenoma cell lines such as GH3 or MMQ cells.

-

Cell Culture: Culture GH3 or MMQ cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Once cells have adhered and reached approximately 70-80% confluency, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before harvesting for downstream analysis.

RNA Extraction and RT-qPCR for Prolactin mRNA Quantification

-

Cell Lysis and RNA Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits). Follow the manufacturer's instructions for total RNA isolation.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the prolactin gene, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Use a SYBR Green or probe-based detection method.

-

Data Analysis: Calculate the relative expression of prolactin mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.

Western Blotting for Prolactin Protein Quantification

-

Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for prolactin overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin, GAPDH).

Figure 3: Experimental workflow for studying this compound's effects.

Conclusion

This compound exerts a potent inhibitory effect on prolactin gene expression through its agonist activity at the dopamine D2 receptor. The primary mechanism involves the inhibition of the adenylyl cyclase/cAMP/PKA pathway, leading to reduced activity of key transcription factors such as CREB. The transcription factor PREB has also been identified as a critical mediator of this suppression. While the involvement of other signaling pathways like ERK1/2 and Akt/mTOR is evident, their precise roles in the transcriptional regulation of the prolactin gene by this compound are still being fully elucidated. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of this compound and the intricate regulation of prolactin synthesis. Further research into the detailed interplay of these signaling networks will continue to enhance our understanding of lactotroph biology and inform the development of novel therapeutic strategies for pituitary disorders.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of prolactin expression by this compound requires prolactin regulatory element-binding protein (PREB) in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Tumor Properties of Cabergoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cabergoline, a potent and long-acting dopamine D2 receptor (DRD2) agonist, is the first-line therapy for prolactin-secreting pituitary adenomas (prolactinomas).[1][2] Its clinical efficacy extends beyond suppressing hormone secretion to inducing significant tumor shrinkage.[1][3] Emerging research has illuminated the molecular mechanisms underpinning these anti-tumor effects, revealing a complex interplay of signaling pathway modulation, cell cycle arrest, and induction of cell death. These findings have spurred investigation into this compound's potential therapeutic application for a broader range of neoplasms, including breast cancer and neuroendocrine tumors.[1] This document provides a detailed overview of this compound's anti-tumor properties, focusing on its mechanism of action, experimental evidence from in vitro and in vivo studies, and the protocols used to elicit these findings.

Core Mechanism of Action

This compound's primary anti-tumor activity originates from its function as a potent agonist of the dopamine D2 receptor (DRD2). The DRD2 exists in two main isoforms, a long (D2L) and a short (D2S) isoform, and the balance of their signaling appears critical in determining cellular fate. Activation of these G-protein coupled receptors on tumor cells initiates a cascade of downstream signaling events that collectively inhibit proliferation, suppress hormone secretion, and can lead to cell death.

Modulation of Key Signaling Pathways

The binding of this compound to DRD2 primarily influences two critical intracellular signaling pathways that govern cell growth, proliferation, and survival: the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

-

Inhibition of the PI3K/Akt/mTOR Pathway: A substantial body of evidence indicates that this compound exerts a strong inhibitory effect on the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation and survival. By activating DRD2 (specifically the D2L isoform), this compound leads to a reduction in the phosphorylation of Akt and downstream effectors like mTOR and S6 kinase (S6K), culminating in decreased protein synthesis and cell cycle arrest. This inhibition is a key mechanism behind this compound's ability to induce autophagy-dependent cell death in pituitary tumor cells.

-

Modulation of the MAPK/ERK Pathway: The effect of this compound on the MAPK/ERK pathway is more complex and appears to be cell-context and DRD2-isoform dependent. Some studies demonstrate that this compound-mediated DRD2 activation suppresses the ERK1/2 signaling pathway, which is associated with neuroprotection and reduced excitotoxicity. Conversely, other research suggests that the D2S isoform can stimulate the ERK pathway. It is proposed that the homeostatic balance between PI3K (inhibited by DRD2) and ERK (potentially stimulated by DRD2) signaling is disrupted in tumors, and this compound helps restore this balance to suppress tumorigenesis.

Effects on the Tumor Microenvironment

Recent studies using single-cell RNA sequencing have revealed that this compound also remodels the tumor microenvironment. In prolactinomas, treatment is associated with an increase in stromal fibrosis and a striking increase in the population of cytotoxic CD8+ T cells within the tumor. These T cells express components required for killing tumor cells, such as perforin and granzymes, suggesting that this compound may exert a tumoricidal effect in part by modulating the local immune response.

Quantitative Data on Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings across different models and tumor types.

Table 1: In Vitro Anti-proliferative Effects of this compound

| Cell Line | Cancer Type | Metric | This compound Effect | Combination Agent | Combined Effect | Reference |

| GH3 | Rat Pituitary Adenoma | Cell Viability | -51.6% at 100 µM (48h) | Chloroquine (20 µM) | -80% cell viability | |

| MMQ | Rat Pituitary Adenoma | Cell Proliferation | -22.8% (conc. not specified) | Everolimus (1 nM) | -34.8% proliferation | |

| MMQ | Rat Pituitary Adenoma | Cell Viability | Significant decrease (50 µM) | Brusatol | -69.7% cell viability | |

| GH3 | Rat Pituitary Adenoma | Cell Viability | No effect at 50 µM | Brusatol | -54.1% cell viability | |

| NF-PitNETs (Primary Culture) | Human Non-Functioning Pituitary Neuroendocrine Tumors | Cell Proliferation | - | Everolimus (resistant tumors) | -31.4% proliferation |

Table 2: In Vivo Anti-tumor Effects of this compound in Animal Models

| Animal Model | Cancer Type | Metric | This compound Dose | Treatment Effect | Combination Agent | Combined Effect | Reference |

| Nude Mice (GH3 Xenograft) | Pituitary Adenoma | Tumor Weight | 0.5 mg/kg | - | Chloroquine (50 mg/kg) | 67% reduction vs. control | |

| Nude Mice (SGC7901 Xenograft) | Gastric Cancer | Tumor Weight | 0.5 mg/kg | - | Chloroquine (50 mg/kg) | 68.7% reduction vs. control | |

| Fischer 344 Rats | Estrogen-induced Pituitary Tumor | Pituitary Weight | 0.6 mg/kg (every 3 days) | Significant reduction | - | - | |

| Brca1/P53-deficient Mice | Breast Cancer | Tumor Incidence | Not specified | Reduced from 59.4% to 27.8% | - | - |

Table 3: Clinical Efficacy of this compound

| Study Type | Cancer Type | N | Metric | This compound Dose | Result | Reference |

| Phase II | Metastatic Breast Cancer | 18 | Clinical Benefit Rate (CBR) at 2 months | 1 mg, twice weekly | 33% | |

| Phase II | Metastatic Breast Cancer | 18 | Median Progression-Free Survival (PFS) | 1 mg, twice weekly | 1.8 months | |

| Phase II | Metastatic Breast Cancer | 18 | Median Overall Survival (OS) | 1 mg, twice weekly | 10.4 months | |

| Case Series | Invasive Giant Prolactinoma | 10 | Tumor Shrinkage | 0.5-3.5 mg/week | Significant shrinkage in all patients |

Experimental Protocols

Reproducibility in scientific research relies on detailed methodologies. This section outlines representative protocols for key experiments used to investigate this compound's anti-tumor properties, synthesized from the cited literature.

Protocol: In Vitro Cell Viability (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

-

Cell Culture:

-

Culture pituitary adenoma (e.g., GH3, MMQ) or other cancer cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Seeding:

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁵ cells per well, depending on the cell line.

-

-

Treatment:

-

Allow cells to adhere for 24-48 hours.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture media to achieve final concentrations (e.g., 1 nM to 100 µM).

-

Replace the media in the wells with media containing the different concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT/MTS Assay:

-

Add MTT or MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine metrics like the half-maximal inhibitory concentration (IC50).

-

Protocol: In Vivo Xenograft Tumor Model

This protocol describes the process of evaluating this compound's anti-tumor effect in a live animal model.

-

Animal Husbandry:

-

Use immunocompromised mice (e.g., 5-week-old female athymic nude mice) housed in specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

-

Tumor Cell Implantation:

-

Harvest cultured cancer cells (e.g., GH3 pituitary adenoma cells) during the logarithmic growth phase.

-

Resuspend the cells in sterile PBS. Subcutaneously inject approximately 1 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor formation.

-

Measure tumor dimensions with calipers every other day. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Once tumors reach a palpable size (e.g., 50 mm³), randomly assign the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent, this compound + combination agent).

-

-

Drug Administration:

-

Administer this compound via an appropriate route, such as intraperitoneal injection or intragastric gavage. A typical dose is 0.5 mg/kg, administered every one to three days.

-

Administer the vehicle (e.g., 0.1% DMSO in saline) to the control group.

-

-

Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 14-27 days).

-

At the end of the study, euthanize the mice.

-

Excise the tumors, photograph them, and measure their final weight and volume.

-

Tumor tissue can be processed for further analysis (e.g., Western blotting, immunohistochemistry).

-

Conclusion and Future Directions

This compound's role as an anti-tumor agent is firmly established for pituitary adenomas and shows considerable promise for other malignancies. Its primary mechanism, the agonism of the DRD2, triggers a cascade of inhibitory signals through pathways like PI3K/Akt/mTOR, leading to reduced proliferation and tumor growth. The discovery of its ability to modulate the tumor immune microenvironment opens new avenues for research and potential combination therapies.

Future research should focus on:

-

Biomarker Discovery: Identifying reliable biomarkers to predict which tumors will respond to this compound therapy, potentially looking at DRD2 expression levels or the mutational status of the PI3K/Akt pathway.

-

Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents, such as mTOR inhibitors (e.g., Everolimus) or chemotherapy, to overcome resistance and enhance efficacy.

-

Expanding Indications: Conducting further clinical trials to evaluate the efficacy of this compound in other tumor types known to express DRD2 or rely on the signaling pathways it inhibits.

This guide provides a foundational understanding of this compound's anti-cancer properties, offering a resource for scientists dedicated to advancing oncologic therapy.

References

Cabergoline's Induction of Apoptosis in Prolactinoma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline, a potent dopamine D2 receptor agonist, is a first-line treatment for prolactinomas, effectively reducing tumor size and normalizing prolactin levels. While its clinical efficacy is well-established, the underlying molecular mechanisms driving tumor shrinkage are multifaceted, involving the induction of programmed cell death. This technical guide provides an in-depth exploration of the signaling pathways and cellular processes through which this compound induces apoptosis in prolactinoma cells. We will detail the key molecular players, present quantitative data from seminal studies, and provide comprehensive experimental protocols for the techniques used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target prolactinomas.

Introduction

Prolactinomas are the most common type of hormone-secreting pituitary adenomas. The primary treatment modality for these tumors is medical, with dopamine agonists like this compound being the preferred therapeutic agents.[1] this compound's effectiveness stems from its ability to not only suppress prolactin secretion but also to induce a reduction in tumor volume.[1][2] This latter effect is, in part, attributed to the induction of cell death within the tumor. While both apoptosis (programmed cell death) and autophagy (a cellular degradation process) have been implicated in this compound's mechanism of action, this guide will focus specifically on its role in promoting apoptosis.

Studies have shown that this compound's pro-apoptotic effects are mediated through complex signaling cascades initiated by the activation of dopamine D2 receptors on prolactinoma cells.[3] Key pathways involved include the p38 mitogen-activated protein kinase (MAPK) pathway and modulation of the pro-survival PI3K/Akt/mTOR pathway.[3] The induction of apoptosis is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological and biochemical changes in the cell.

This guide will dissect these pathways, providing a granular view of the molecular events that culminate in the apoptotic demise of prolactinoma cells following this compound treatment.

Signaling Pathways in this compound-Induced Apoptosis

This compound's pro-apoptotic activity in prolactinoma cells is primarily initiated through its interaction with the dopamine D2 receptor (D2R). This interaction triggers downstream signaling cascades that can either actively promote apoptosis or inhibit pro-survival signals, ultimately tipping the cellular balance towards death.

The p38 MAPK Pathway

The p38 MAPK pathway is a critical mediator of cellular responses to stress and has been implicated in this compound-induced apoptosis in certain prolactinoma cell lines.

-

Activation: this compound binding to the D2R can lead to the phosphorylation and activation of p38 MAPK.

-

Downstream Effects: Activated p38 MAPK can, in turn, phosphorylate and activate a variety of downstream targets, including transcription factors and other kinases, that promote the expression of pro-apoptotic proteins and the activation of the caspase cascade.

-

Experimental Evidence: Studies utilizing p38 MAPK inhibitors, such as SB203580, have demonstrated a reversal of this compound-induced apoptosis, confirming the pathway's involvement.

References

The Regulatory Role of Cabergoline on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabergoline, a potent and long-acting dopamine D2 receptor (DRD2) agonist, is the first-line treatment for hyperprolactinemia and prolactin-secreting pituitary adenomas (prolactinomas).[1][2][3] Beyond its well-established role in suppressing prolactin secretion and reducing tumor size, emerging evidence has elucidated a crucial mechanism of action involving the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][4] This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its overactivation is a common feature in many cancers, including pituitary neuroendocrine tumors (PitNETs). This technical guide provides an in-depth analysis of this compound's role in regulating the PI3K/Akt/mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

This compound is a synthetic ergoline derivative with a high affinity and specificity for dopamine D2 receptors. Its primary clinical application is in the management of prolactinomas, where it effectively normalizes prolactin levels and induces tumor shrinkage. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that integrates signals from growth factors and nutrients to control essential cellular processes. The pathway's core components include PI3K, a family of lipid kinases; Akt (also known as Protein Kinase B), a serine/threonine kinase; and mTOR, a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2. Dysregulation of this pathway, often leading to its constitutive activation, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Mechanism of Action: How this compound Modulates the Pathway

This compound exerts its influence on the PI3K/Akt/mTOR pathway primarily through its agonistic activity at the dopamine D2 receptor. The binding of this compound to DRD2, particularly the long isoform (D2L), initiates a signaling cascade that leads to the inhibition of the PI3K/Akt/mTOR pathway. This inhibitory action results in a time-dependent decrease in the phosphorylation of key pathway components.

Specifically, this compound treatment has been shown to:

-

Decrease Akt Phosphorylation: It reduces the phosphorylation of Akt on serine 473 (Ser473), a critical step for its full activation.

-

Inhibit mTOR Activity: Consequently, the phosphorylation of mTOR is also diminished.

-

Suppress Downstream Effectors: The inhibition of mTOR leads to the reduced phosphorylation of its key downstream targets, including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

The collective outcome of this pathway suppression is a reduction in cell proliferation, cell survival, and the induction of autophagy-dependent cell death.

Data Presentation: Quantitative Effects of this compound

The anti-proliferative and pathway-inhibitory effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from research on pituitary tumor cell lines.

Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Phosphorylation

| Cell Line | Treatment | Target Protein | Change in Phosphorylation | Reference |

|---|---|---|---|---|

| MMQ & GH3 | This compound | p-Akt, p-mTOR, p-p70S6K, p-4EBP1 | Time-dependent decrease | |

| MMQ | This compound (100 nM) | p-Akt/total-Akt | -18.6 ± 5.6% vs. basal (p < 0.001) | |

| MMQ | Everolimus (1 nM) | p-Akt/total-Akt | +1.53 ± 0.24-fold vs. basal (p < 0.001) | |

| MMQ | This compound + Everolimus | p-Akt/total-Akt | -34.5 ± 14% vs. basal (p < 0.001) |

| GH4C1-D2L | this compound (100 pM) | p-s6K | Strong reduction | |

Table 2: Effect of this compound on Cell Proliferation

| Cell Line | Treatment | Inhibition of Cell Proliferation | Reference |

|---|---|---|---|

| MMQ | This compound (100 nM) | -22.8 ± 6.8% vs. basal (p < 0.001) |

| MMQ | this compound + Everolimus | -34.8 ± 18% vs. basal (p < 0.001) | |

These data highlight this compound's ability to significantly suppress the PI3K/Akt/mTOR pathway. Notably, this compound can counteract the resistance mechanism seen with mTOR inhibitors like Everolimus, which can paradoxically increase Akt phosphorylation. The combination of this compound and Everolimus results in a synergistic reduction in both cell proliferation and Akt signaling.

Experimental Protocols

Reproducible and robust experimental design is critical for studying signal transduction pathways. Below are detailed methodologies for key experiments cited in the literature investigating this compound's effects.

Cell Culture and Treatment

Rat pituitary tumor cell lines, such as MMQ and GH3, are commonly used models. Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to attach before being treated with this compound, Everolimus, or a vehicle control for specified durations (e.g., 3 hours for phosphorylation studies, 72 hours for proliferation assays).

Western Blotting for Protein Phosphorylation Analysis

This technique is essential for quantifying the changes in protein phosphorylation levels.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4EBP1, anti-4EBP1). An antibody against a housekeeping protein like GAPDH is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.

-

Densitometry: Band intensities are quantified using imaging software, and the ratio of phosphorylated protein to total protein is calculated.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: Cells are treated with the compounds of interest (e.g., this compound) for a specified period (e.g., 72 hours).

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for the final hours of incubation.

-

Detection: Cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is added, and the absorbance is measured with a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU and thus to the level of cell proliferation.

Clinical and Therapeutic Implications

The inhibition of the PI3K/Akt/mTOR pathway by this compound provides a molecular explanation for its efficacy in reducing pituitary tumor size. This mechanism is particularly relevant for:

-

Treatment of Prolactinomas: It underpins the primary therapeutic effect of this compound in these common neuroendocrine tumors.

-

Overcoming Drug Resistance: The PI3K/Akt/mTOR pathway is implicated in resistance to conventional therapies. This compound's ability to counteract the mTOR inhibitor-induced "escape mechanism" of Akt hyperactivation suggests its potential use in combination therapies for resistant tumors.

-

Broader Anti-Tumor Applications: Given the frequent overactivation of the PI3K/Akt/mTOR pathway in various cancers, this compound's inhibitory action suggests its therapeutic potential may extend beyond pituitary tumors to other malignancies, such as breast cancer and pancreatic neuroendocrine tumors.

Conclusion

This compound's role as a dopamine D2 receptor agonist extends beyond its hormonal effects to direct regulation of the critical PI3K/Akt/mTOR signaling pathway. By inhibiting this cascade, this compound effectively reduces cell proliferation and survival, contributing significantly to its anti-tumoral action in pituitary adenomas. The quantitative data and established experimental protocols provide a solid foundation for further research into its mechanism of action. Understanding this interaction not only deepens our knowledge of this compound's therapeutic effects but also opens avenues for novel combination strategies, particularly in overcoming resistance to mTOR-targeted therapies in a variety of cancer types.

References

- 1. Suppression of mTOR pathway and induction of autophagy-dependent cell death by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of mTOR pathway and induction of autophagy-dependent cell death by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Bromocriptine and this compound induce cell death in prolactinoma cells via the ERK/EGR1 and AKT/mTOR pathway respectively - PMC [pmc.ncbi.nlm.nih.gov]

Cabergoline's Impact on Angiogenesis In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cabergoline, a potent and long-acting dopamine D2 receptor (D2R) agonist, is primarily known for its efficacy in treating hyperprolactinemia. However, a growing body of in vitro evidence demonstrates its significant anti-angiogenic properties. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key quantitative data related to this compound's impact on angiogenesis. The core mechanism of action involves the D2R-mediated inhibition of the Vascular Endothelial Growth Factor (VEGF) / VEGF Receptor-2 (VEGFR-2) signaling axis, a critical pathway in the formation of new blood vessels. This document summarizes quantitative data from key studies, provides detailed experimental protocols for assessing anti-angiogenic effects, and visualizes the underlying signaling pathways and workflows.

Core Mechanism of Action: Interference with VEGF/VEGFR-2 Signaling

The anti-angiogenic effect of this compound is not a result of direct cytotoxicity to endothelial cells but rather a targeted disruption of the pro-angiogenic signaling cascade initiated by VEGF. The primary mechanism involves the activation of the Dopamine D2 Receptor on endothelial cells, which leads to the dephosphorylation and functional inhibition of VEGFR-2.

Activation of the D2R by this compound initiates a conformational change that leads to the recruitment and activation of the tyrosine phosphatase SHP-2 (Src-homology-2-domain-containing protein tyrosine phosphatase 2). Activated SHP-2 then directly dephosphorylates specific tyrosine residues on the intracellular domain of VEGFR-2, namely Y951, Y996, and Y1059. Dephosphorylation of these sites, particularly Y951, prevents the downstream activation of key signaling molecules like Src kinase, thereby inhibiting essential angiogenic processes such as endothelial cell migration and proliferation.[1] Furthermore, some evidence suggests that D2R activation may also promote the internalization of VEGFR-2, reducing its availability on the cell surface to bind VEGF.

Signaling Pathway Diagram

Caption: this compound-D2R signaling inhibits angiogenesis.

Quantitative Data on In Vitro Efficacy

While direct dose-response studies of this compound on primary endothelial cells are limited in publicly available literature, studies on other relevant cell types demonstrate its potent inhibitory effects on key angiogenic contributors. The following tables summarize the available quantitative data.

Table 1: Effect of this compound on Cell Viability and VEGF Secretion

Note: Data derived from primary cultures of human non-functioning pituitary adenomas (NFA) expressing the D2 receptor. While not endothelial cells, this data demonstrates a direct effect on cell viability and the production of the primary angiogenic factor, VEGF.

| Parameter | This compound Concentration | Duration | Result | Citation |

| Cell Viability | 0.5 µM | 72 hours | 25% reduction (p < 0.05) | [2] |

| VEGF Secretion | 0.5 µM | 72 hours | 20% reduction (p < 0.05) | [2] |

Table 2: Dose-Dependent Effects of D2R Agonism on Angiogenesis (In Vivo Model)

Note: This data is from an in vivo rat model of Ovarian Hyperstimulation Syndrome (OHSS), but it clearly illustrates the dose-dependent segregation of this compound's effects on vascular permeability versus angiogenesis, which is mediated by VEGFR-2 phosphorylation.

| Compound | Dose | Effect on Vascular Permeability | Effect on Luteal Angiogenesis | Citation |

| This compound | 100 µg/kg (low dose) | Reversed | No effect | |

| This compound | 500 µg/kg (high dose) | Inhibited | Inhibited |

Detailed Experimental Protocols